3,5-Bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3,5-Bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique structure, which includes methoxyphenyl and trifluoromethyl groups attached to a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 3,5-Bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step involves the reaction of the pyrazole with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the methoxyphenyl groups: This can be done through electrophilic aromatic substitution reactions.
Addition of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3,5-Bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
3,5-Bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds to 3,5-Bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine include:
- Meso-3,5-bis(trifluoromethyl)phenyl picket calix 4pyrrole : Known for its excellent fluoride anion transport activity across artificial lipid bilayers .
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea : Extensively used in promoting organic transformations as H-bond catalysts .
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks: These compounds are used in lithium-sulfur batteries to suppress the shuttle effect of polysulfides.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H16F3N3O2 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
3,5-bis(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C21H16F3N3O2/c1-28-15-7-3-13(4-8-15)17-12-25-27-19(21(22,23)24)11-18(26-20(17)27)14-5-9-16(29-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
MNLYWYMKRZYFSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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